![molecular formula C15H14N2O6S2 B2990997 N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-sulfonamide CAS No. 954654-26-3](/img/structure/B2990997.png)

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

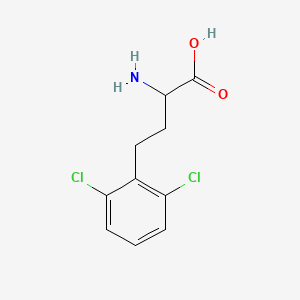

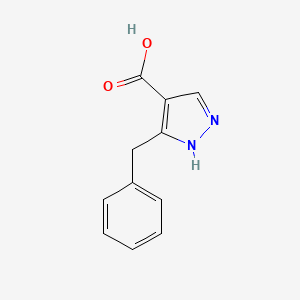

“N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-sulfonamide” is a complex organic compound. It contains a benzo[d][1,3]dioxol-5-yl group, an oxazolidinone group, and a thiophene sulfonamide group . It’s part of a class of compounds known as substituted cinnamides, which have been found to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and antitumor properties .

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. The benzo[d][1,3]dioxol-5-yl group is a type of methylenedioxybenzene, which is a common motif in many biologically active compounds . The oxazolidinone group is a type of heterocyclic compound that often exhibits biological activity . The thiophene sulfonamide group is another heterocyclic compound that can contribute to the overall properties of the molecule .Scientific Research Applications

Cyclooxygenase Inhibition

This compound has been identified as a potent inhibitor of cyclooxygenase enzymes, which are crucial in the process of inflammation. Cyclooxygenase inhibitors are widely used to alleviate pain and reduce fever, making this application significant in the development of new anti-inflammatory drugs .

Anticonvulsant Activity

The benzodioxolyl component of the molecule suggests potential anticonvulsant properties. This could be beneficial in the treatment of epilepsy and other seizure disorders, where controlling abnormal electrical activity in the brain is essential .

Antioxidant Properties

Antioxidants are vital in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease. The structure of this compound indicates it could serve as a powerful antioxidant .

Antimicrobial and Antitubercular Effects

Research has shown that similar structures possess antimicrobial and antitubercular activities. This compound could be used to combat various bacterial infections, including resistant strains of tuberculosis .

Anticancer Potential

The compound’s ability to inhibit cell growth suggests it could be used in cancer therapy. Its structure is conducive to being developed into a drug that targets and destroys cancer cells without harming healthy cells .

Drug-likeness and ADME Prediction

In silico studies indicate that the compound adheres to Lipinski’s rule of five, which predicts good bioavailability. This makes it a promising candidate for further drug development, with potential applications in various therapeutic areas .

Lead (Pb2+) Detection

The compound has been utilized in the development of sensors for the detection of lead ions. This is particularly important in environmental monitoring, where lead contamination can have severe health impacts .

Antitumor Activities

Synthesized derivatives of this compound have shown potent antitumor activities against various cancer cell lines. This suggests its utility in the development of new chemotherapeutic agents .

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential applications. Given the reported activities of similar compounds, it may be of interest to investigate its potential as a therapeutic agent . Additionally, further studies could be conducted to elucidate its mechanism of action and to optimize its properties for drug development .

properties

IUPAC Name |

N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O6S2/c18-15-17(10-3-4-12-13(6-10)22-9-21-12)8-11(23-15)7-16-25(19,20)14-2-1-5-24-14/h1-6,11,16H,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKCFDBVPODGMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-2,6-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2990922.png)

![N-[1-(4-Chlorophenyl)-2-methylpropyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2990923.png)

![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 3-methoxybenzoate](/img/structure/B2990929.png)

![Ethyl 8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate;dihydrochloride](/img/structure/B2990937.png)